Ethyl[(3-methoxycyclobutyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl[(3-methoxycyclobutyl)methyl]amine is an organic compound with the molecular formula C8H17NO It is a cyclobutyl derivative, which means it contains a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(3-methoxycyclobutyl)methyl]amine typically involves the reaction of 3-methoxycyclobutanone with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 3-methoxycyclobutanone: This can be achieved through the methoxylation of cyclobutanone using methanol and an acid catalyst.
Reaction with Ethylamine: The 3-methoxycyclobutanone is then reacted with ethylamine in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(3-methoxycyclobutyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
Ethyl[(3-methoxycyclobutyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl[(3-methoxycyclobutyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A simpler analog with a similar cyclobutyl ring structure but lacking the methoxy and ethyl groups.
Methoxycyclobutane: Contains the methoxy group but lacks the amine functionality.
Ethylamine: A simpler amine without the cyclobutyl and methoxy groups.
Uniqueness
Ethyl[(3-methoxycyclobutyl)methyl]amine is unique due to its combination of a cyclobutyl ring, methoxy group, and ethylamine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Biological Activity
Ethyl[(3-methoxycyclobutyl)methyl]amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including data tables and case studies.
Synthesis and Characterization
This compound can be synthesized through various chemical pathways, often involving the reaction of amines with carbonyl compounds or through Mannich-type reactions. The characterization of the synthesized compound typically employs techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the compound.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.
- Mass Spectrometry : Provides information on the molecular weight and structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various amides and amines possess antibacterial and antifungal activities against a range of pathogens. A specific study reported the antimicrobial activity of newly synthesized amides against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 125–500 μg/mL |
Escherichia coli | 500–1000 μg/mL | |
Candida albicans | 250–500 μg/mL |
Anticancer Properties
Compounds containing cyclobutyl structures have been investigated for their anticancer activities. For example, certain derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific pathways such as PI3K/Akt/mTOR, which are crucial for cancer cell survival and proliferation .
Case Study: Anticancer Activity Evaluation
In a study evaluating a series of related compounds, the following results were obtained:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), U87 MG (glioblastoma).
- Results : Compounds similar to this compound exhibited IC50 values ranging from 0.3 μM to 5.16 μM, indicating potent antiproliferative effects against the tested cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features. The presence of the methoxy group and cyclobutyl moiety appears to enhance its interaction with biological targets, leading to increased efficacy in antimicrobial and anticancer assays.
Key Findings on SAR:
- Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
- Cyclobutyl Moiety : Contributes to conformational flexibility, potentially enhancing binding affinity to targets.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-[(3-methoxycyclobutyl)methyl]ethanamine |
InChI |
InChI=1S/C8H17NO/c1-3-9-6-7-4-8(5-7)10-2/h7-9H,3-6H2,1-2H3 |
InChI Key |
XQJXZNXMAQVENP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CC(C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.